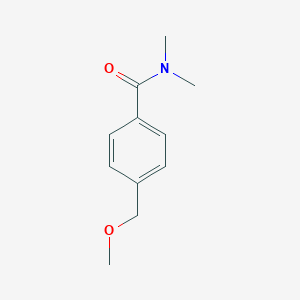
N,N-Dimethyl-4-(methoxymethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(methoxymethyl)benzamide, also known as DMMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMMA is a white crystalline powder that is soluble in organic solvents and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-(methoxymethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N,N-Dimethyl-4-(methoxymethyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. N,N-Dimethyl-4-(methoxymethyl)benzamide has also been shown to bind to certain receptors in the body, such as the mu-opioid receptor, which is involved in pain sensation.
Biochemical and Physiological Effects
Studies have shown that N,N-Dimethyl-4-(methoxymethyl)benzamide has both biochemical and physiological effects. N,N-Dimethyl-4-(methoxymethyl)benzamide has been shown to decrease the production of certain inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N,N-Dimethyl-4-(methoxymethyl)benzamide has also been shown to decrease the production of prostaglandins, which are involved in inflammation and pain. Physiologically, N,N-Dimethyl-4-(methoxymethyl)benzamide has been shown to reduce pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dimethyl-4-(methoxymethyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N,N-Dimethyl-4-(methoxymethyl)benzamide is also soluble in organic solvents, which makes it easy to work with in the lab. However, N,N-Dimethyl-4-(methoxymethyl)benzamide has some limitations for use in lab experiments. It is not very water-soluble, which limits its use in certain experiments. N,N-Dimethyl-4-(methoxymethyl)benzamide is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on N,N-Dimethyl-4-(methoxymethyl)benzamide. One area of research is the development of N,N-Dimethyl-4-(methoxymethyl)benzamide as a potential analgesic and anti-inflammatory agent. Further studies are needed to determine the optimal dosage and administration of N,N-Dimethyl-4-(methoxymethyl)benzamide for these purposes. Another area of research is the development of N,N-Dimethyl-4-(methoxymethyl)benzamide as a potential cancer treatment. Studies are needed to determine the efficacy and safety of N,N-Dimethyl-4-(methoxymethyl)benzamide in vivo, as well as the optimal dosage and administration. Additionally, N,N-Dimethyl-4-(methoxymethyl)benzamide has potential applications in materials science, such as in the development of new polymers and coatings. Further research is needed to explore these potential applications.
Métodos De Síntesis
N,N-Dimethyl-4-(methoxymethyl)benzamide is synthesized through a multi-step process that involves the reaction of 4-methoxymethylbenzoic acid with thionyl chloride to form 4-methoxymethylbenzoyl chloride. The resulting compound is then reacted with dimethylamine to form N,N-Dimethyl-4-(methoxymethyl)benzamide.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-(methoxymethyl)benzamide has potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, N,N-Dimethyl-4-(methoxymethyl)benzamide has been studied for its potential use as an analgesic and anti-inflammatory agent. N,N-Dimethyl-4-(methoxymethyl)benzamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
4-(methoxymethyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(13)10-6-4-9(5-7-10)8-14-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJAJTBUPQZAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

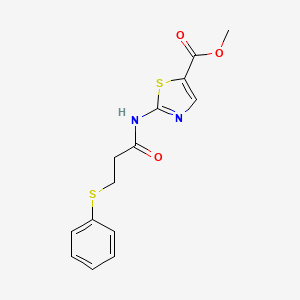
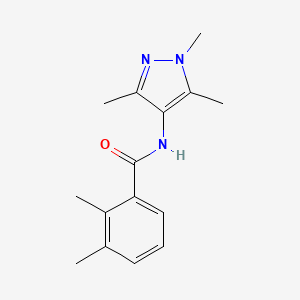
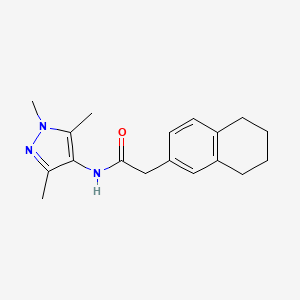
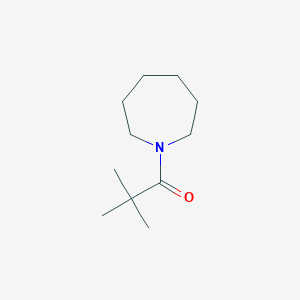
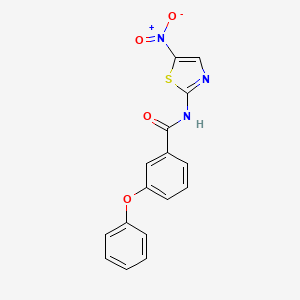

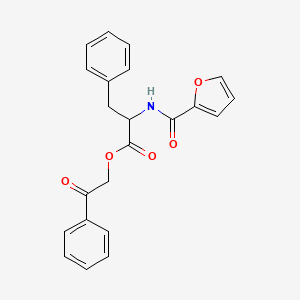
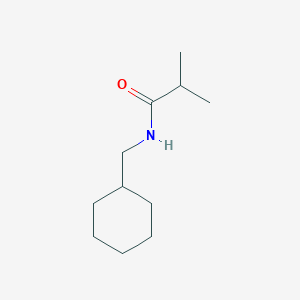
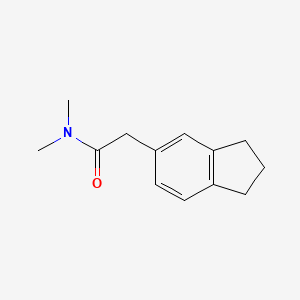
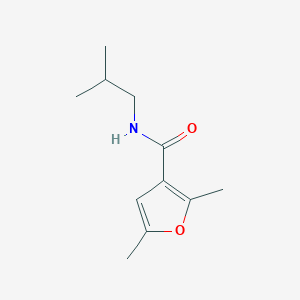

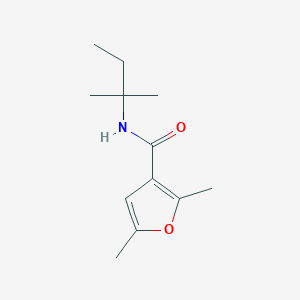
![Cyclobutyl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7499905.png)
![N-[(2-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7499910.png)